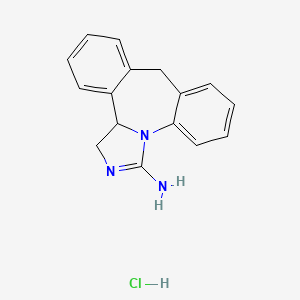

Epinastine hydrochloride

Description

Properties

IUPAC Name |

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXSGUIOOQPGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

80012-43-7 (Parent) | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046502 | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108929-04-0 | |

| Record name | Epinastine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinastine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinastine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPINASTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological profile of Epinastine hydrochloride

An In-depth Technical Guide to the Pharmacological Profile of Epinastine Hydrochloride

Introduction

This compound is a second-generation, topically active medication recognized for its dual-action mechanism in the management of allergic conjunctivitis.[1][2] It functions as a potent and direct histamine H₁-receptor antagonist and an inhibitor of histamine release from mast cells.[3][4] Unlike first-generation antihistamines, epinastine exhibits a favorable safety profile, characterized by a lack of central nervous system effects such as sedation, due to its inability to significantly penetrate the blood-brain barrier.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism that targets key pathways in the allergic inflammatory cascade.[5][6]

-

Histamine H₁ Receptor Antagonism : At the core of its action, epinastine is a potent and selective antagonist of the histamine H₁ receptor.[2][3] By competitively blocking the binding of histamine to H₁ receptors on conjunctival nerve endings and blood vessels, it effectively prevents the classic symptoms of an allergic reaction, including itching (pruritus) and redness (hyperemia).[4][7]

-

Mast Cell Stabilization : Epinastine inhibits the degranulation of mast cells, which are pivotal in the early phase of an allergic response.[1][8] This stabilization prevents the release of histamine and other pro-inflammatory mediators, such as leukotrienes and prostaglandins, thereby halting the progression of the allergic response.[1][2] This action is attributed to its ability to modulate delayed chloride channels in the mast cell membrane.[1]

-

Modulation of Other Receptors : In addition to its primary targets, epinastine possesses an affinity for the histamine H₂ receptor, as well as α₁, α₂, and 5-HT₂ receptors.[3][6][9] While its affinity for the H₂ receptor is substantially lower than for the H₁ receptor, this interaction may contribute to its overall anti-allergic effect, as H₂ receptors also play a role in symptoms like hyperemia and swelling.[7]

Pharmacodynamic Profile

Epinastine's pharmacodynamic properties are defined by its high affinity and selectivity for the histamine H₁ receptor, which underpins its clinical potency.

Table 1: Receptor Binding Profile of Epinastine

| Receptor Target | Affinity / Potency Metric | Value | Reference(s) |

|---|---|---|---|

| Histamine H₁ Receptor | IC₅₀ | 9.8 nM | [7] |

| Histamine H₂ Receptor | Affinity | 400x lower than for H₁ | [7] |

| α₁-Adrenergic Receptor | Affinity | Marked affinity | [7] |

| α₂-Adrenergic Receptor | Affinity | Marked affinity | [7] |

| 5-HT₂ Receptor | Affinity | Marked affinity | [7] |

| Muscarinic & β-Receptors | Affinity | Low affinity |[7] |

In functional assays using histamine-induced contractions in isolated guinea pig ileum, epinastine's potency exceeded that of terfenadine and astemizole by factors of 142 and 38, respectively.[7] This potent antihistaminic activity, combined with its mast cell stabilizing properties, results in a rapid onset of action, typically within 3 to 5 minutes after topical ophthalmic administration, and a prolonged duration of effect lasting 8 hours or more.[1][10][11]

Pharmacokinetic Profile

The pharmacokinetic profile of this compound following ophthalmic administration is characterized by low systemic absorption, which contributes to its excellent safety and tolerability profile.[9]

Table 2: Pharmacokinetic Properties of this compound (Ophthalmic Administration)

| Parameter | Description | Value | Reference(s) |

|---|---|---|---|

| Absorption | |||

| Systemic Bioavailability | Low systemic exposure after topical use. | ~40% (Oral) | [6] |

| Cₘₐₓ (multiple dose) | Maximum plasma concentration in patients with allergic conjunctivitis after twice-daily dosing for 7 days. | 0.042 ± 0.014 ng/mL | [7] |

| Tₘₐₓ (multiple dose) | Time to reach maximum plasma concentration. | 1.81 ± 0.93 hours | [7] |

| Distribution | |||

| Plasma Protein Binding | Percentage bound to plasma proteins. | 64% | [6][12] |

| Blood-Brain Barrier | Does not readily penetrate the BBB. It is a substrate for the P-glycoprotein (P-gp) efflux pump. | - | [5][13][14] |

| Metabolism | |||

| Extent of Metabolism | Primarily excreted in its original form. | <10% | [6][12] |

| Excretion | |||

| Route of Elimination | Primarily renal excretion via active tubular secretion. | ~55% unchanged in urine (IV dose) | [10][12] |

| Elimination Half-life | Terminal plasma elimination half-life. | ~12 hours | [6][12] |

| Systemic Clearance | Total systemic clearance rate. | ~56 L/hr |[6][12] |

The low systemic exposure minimizes the risk of systemic side effects.[1] Epinastine's polarity and cationic charge at physiological pH, along with its recognition by the P-glycoprotein efflux transporter at the blood-brain barrier, prevent its entry into the central nervous system, thus avoiding sedative effects.[1][13]

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy and safety of this compound 0.05% ophthalmic solution for the treatment of allergic conjunctivitis. The Conjunctival Allergen Challenge (CAC) model is a standard method used to evaluate the onset and duration of action of anti-allergic eye drops.

Table 3: Clinical Efficacy of Epinastine HCl 0.05% in the Conjunctival Allergen Challenge (CAC) Model

| Efficacy Endpoint | Onset of Action (15 min post-dose) | Duration of Action (8 hours post-dose) | Reference(s) |

|---|---|---|---|

| Ocular Itching | Statistically significant reduction vs. vehicle (P<0.001) | Statistically significant reduction vs. vehicle (P<0.001) | [11] |

| Conjunctival Hyperemia | Statistically significant reduction vs. vehicle (P<0.001) | Statistically significant reduction vs. vehicle (P<0.001) | [11] |

| Eyelid Swelling | Statistically significant reduction vs. vehicle (P<0.001) | Statistically significant reduction vs. vehicle (P<0.001) | [11] |

| Chemosis | Statistically significant reduction vs. vehicle (P≤0.009) | Statistically significant reduction vs. vehicle (P≤0.009) |[11] |

Studies have shown epinastine to be significantly superior to placebo and non-inferior to other active comparators like olopatadine 0.1% in reducing ocular itching and conjunctival hyperemia.[15][16] The rapid onset and extended duration of action support a convenient twice-daily dosing regimen.[9][10]

Experimental Protocols

Histamine H₁ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., epinastine) for the histamine H₁ receptor.

Methodology:

-

Cell Culture and Membrane Preparation : Human Embryonic Kidney (HEK293T) cells are transiently transfected with a plasmid encoding the human histamine H₁ receptor. After 48 hours, cells are harvested, resuspended in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), and homogenized using sonication. The homogenate is centrifuged, and the resulting cell membrane pellet is stored at -80°C until use.[17][18]

-

Saturation Binding (for K_d of radioligand) : To determine the affinity of the radioligand, increasing concentrations of a radiolabeled H₁ antagonist (e.g., [³H]-mepyramine) are incubated with the cell membrane homogenate.[17]

-

Competition Binding : A fixed concentration of the radioligand (e.g., 2-3 nM [³H]-mepyramine) is incubated with the membrane homogenate in the presence of increasing concentrations of the unlabeled test compound (epinastine).[17]

-

Incubation : The reaction mixtures are incubated for a set period (e.g., 2-4 hours) at room temperature to reach equilibrium.[17]

-

Separation : The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C filter), which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed rapidly with ice-cold binding buffer.[18]

-

Quantification : After drying the filter plate, a scintillation cocktail is added to each well, and the filter-bound radioactivity is quantified using a scintillation counter.[18]

-

Data Analysis : The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Conjunctival Allergen Challenge (CAC) Clinical Trial

The CAC model is a standardized clinical method to evaluate the efficacy of ophthalmic drugs for allergic conjunctivitis.

Methodology:

-

Patient Screening & Enrollment : Asymptomatic subjects with a documented history of seasonal allergic conjunctivitis and a positive skin test to a specific allergen (e.g., cedar or birch pollen) are recruited.[15][19]

-

Baseline Challenge : At an initial visit, subjects undergo a baseline CAC to determine the allergen concentration that elicits a predefined positive allergic reaction (e.g., itching score ≥2 on a 0-4 scale).[11]

-

Randomization and Dosing : Eligible subjects are randomized to receive the investigational drug (e.g., epinastine 0.05% solution) in one eye and a vehicle control in the contralateral eye in a double-masked fashion.[11]

-

Efficacy Evaluation (Onset/Duration) :

-

Onset of Action : The study drug is administered, and after a short interval (e.g., 15 minutes), the predetermined dose of allergen is instilled into the conjunctival sac.[11][15]

-

Duration of Action : The study drug is administered, and the allergen challenge is performed after a longer interval (e.g., 8 hours).[11][15]

-

-

Symptom and Sign Assessment : Primary efficacy endpoints, typically ocular itching and conjunctival hyperemia, are graded by the patient and/or investigator at multiple time points post-challenge (e.g., 3, 5, and 10 minutes for itching; 5, 10, and 20 minutes for hyperemia) using a standardized scoring system (e.g., 0-4 scale).[11][19]

-

Safety and Tolerability : Adverse events are monitored throughout the study via patient interviews and slit-lamp biomicroscopy.[11]

-

Statistical Analysis : The scores for the active treatment eye are compared to the vehicle-controlled eye to determine statistical significance.

Conclusion

This compound possesses a robust and well-characterized pharmacological profile that makes it a highly effective agent for the management of allergic conjunctivitis. Its dual mechanism of action, combining potent histamine H₁ receptor antagonism with mast cell stabilization, allows for rapid and sustained relief from key allergic symptoms. The favorable pharmacokinetic properties, particularly its low systemic exposure and inability to cross the blood-brain barrier, ensure a high degree of safety and tolerability, free from sedative side effects. Extensive clinical evaluation, primarily through the standardized Conjunctival Allergen Challenge model, has confirmed its clinical efficacy, solidifying its role as a valuable therapeutic option for researchers and clinicians in the field of ocular allergy.

References

- 1. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound Ophthalmic Solution (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. This compound | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. drugs.com [drugs.com]

- 10. drugs.com [drugs.com]

- 11. Efficacy and tolerability of ophthalmic epinastine assessed using the conjunctival antigen challenge model in patients with a history of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Influx and efflux transport of H1-antagonist epinastine across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy of this compound ophthalmic solution in allergic conjunctivitis by conjunctival cedar pollen allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

Epinastine Hydrochloride's Affinity for the Histamine H1 Receptor: A Technical Overview

Epinastine hydrochloride is a second-generation antihistamine distinguished by its potent and selective antagonism of the histamine H1 receptor.[1][2] This technical guide provides an in-depth analysis of its binding affinity, the experimental methodologies used to determine these characteristics, and its mechanism of action at a molecular level.

Binding Affinity of Epinastine for the Histamine H1 Receptor

Epinastine demonstrates high-affinity binding to the histamine H1 receptor. This strong interaction is fundamental to its efficacy in mitigating allergic responses. The binding affinity is typically quantified using IC50 values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to the receptor.

Table 1: Comparative H1 Receptor Binding Affinity

| Compound | IC50 (nM) | Species/Tissue | Notes |

| Epinastine | 9.8 | Guinea Pig | Higher affinity compared to terfenadine and astemizole in this study.[3] |

| Epinastine | 38 | Human (CHO-K1 cells) | Determined after a 2.5-minute pre-incubation period.[4] |

| Terfenadine | 77 | Guinea Pig | - |

| Astemizole | 15 | Guinea Pig | - |

| Olopatadine | 1369 | Human (CHO-K1 cells) | Determined after a 2.5-minute pre-incubation period.[4] |

| Azelastine | 273 | Human (CHO-K1 cells) | Determined after a 2.5-minute pre-incubation period.[4] |

| Ketotifen | 154 | Human (CHO-K1 cells) | Determined after a 2.5-minute pre-incubation period.[4] |

In addition to its primary activity at the H1 receptor, epinastine also shows affinity for the histamine H2 receptor, as well as for α1-, α2-, and 5-HT2 receptors.[3][5] However, its selectivity for the H1 receptor is a key feature of its pharmacological profile.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of epinastine to the H1 receptor is commonly determined through competitive radioligand binding assays.[6][7] This technique measures the ability of an unlabeled compound (epinastine) to displace a radiolabeled ligand that is specifically bound to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of epinastine for the H1 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably transfected with the human H1 receptor (e.g., HEK293 or CHO-K1 cells).[6][8]

-

Radioligand: A tritiated H1 receptor antagonist, such as [³H]Pyrilamine or [³H]-mepyramine, is commonly used.[8][9]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 1 µM pyrilamine or 10 µM mianserin) to determine non-specific binding.[8][9]

-

Assay Buffer: Typically a modified Tris-HCl buffer (pH 7.4).[8]

-

Apparatus: 96-well plates, a FilterMate™ harvester with glass fiber filters (GF/C), and a scintillation counter.[10]

Procedure:

-

Membrane Preparation: A cell membrane homogenate containing the H1 receptors is prepared and its protein content is quantified using a method like the BCA protein assay.[9][10]

-

Incubation: The membrane preparation is incubated in 96-well plates with a fixed concentration of the radioligand (e.g., 1.2 nM [³H]Pyrilamine) and varying concentrations of epinastine.[8]

-

Equilibrium: The mixture is incubated for a specific duration (e.g., 180 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[8]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.[7][10]

-

Washing: The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value is calculated. This value can then be converted to a Ki value using the Cheng-Prusoff equation.

Molecular Mechanism and Signaling Pathway

Epinastine functions as a direct antagonist of the histamine H1 receptor, which is a G-protein coupled receptor (GPCR).[5][11] By binding to the H1 receptor, epinastine prevents histamine from initiating the intracellular signaling cascade that leads to allergic symptoms.

The primary mechanism of action involves:

-

Competitive Antagonism: Epinastine competitively binds to the H1 receptor, blocking histamine from binding and activating it.[1]

-

Mast Cell Stabilization: Epinastine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[2][12]

The H1 receptor signaling pathway, and epinastine's point of inhibition, is illustrated below.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. This compound Ophthalmic Solution (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. Articles [globalrx.com]

The Tricyclic Scaffold of Epinastine Hydrochloride: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinastine hydrochloride, a potent and selective second-generation histamine H1 receptor antagonist, has been a cornerstone in the management of allergic conditions, notably allergic conjunctivitis. Its clinical efficacy is attributed not only to its high affinity for the H1 receptor but also to its mast cell stabilizing properties and a favorable safety profile characterized by a lack of significant sedative effects.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of epinastine and its analogs, offering a detailed analysis of how chemical modifications to its core structure influence its pharmacological activity. By synthesizing data from various studies, this document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel antihistaminic agents.

The core of epinastine's structure is the tetracyclic dibenz[c,f]imidazo[1,5-a]azepine system.[1] This rigid framework is crucial for its interaction with the H1 receptor. Understanding how modifications to this scaffold, as well as to its exocyclic amino group, impact receptor binding affinity and functional activity is paramount for the rational design of new chemical entities with improved therapeutic profiles. This guide will present quantitative SAR data, detailed experimental methodologies for key assays, and visual representations of relevant biological pathways to facilitate a deeper understanding of the molecular pharmacology of epinastine.

Structure-Activity Relationship of Epinastine Analogs

The exploration of epinastine's structure-activity relationship has primarily focused on modifications of the tetracyclic guanidine system and the exocyclic amino group. The following table summarizes the key findings from studies on a series of tetracyclic guanidines, including epinastine (designated as compound IIIa in the cited literature), and their binding affinities for histamine H1 and H2 receptors.[1]

Table 1: Histamine H1 and H2 Receptor Binding Affinities of Epinastine Analogs [1]

| Compound | R | R1 | R2 | H1 Receptor Affinity (Ki, nM) | H2 Receptor Affinity (Ki, nM) | H1/H2 Selectivity Ratio |

| IIIa (Epinastine) | H | H | H | 1.3 | >10,000 | >7692 |

| IIIb | CH3 | H | H | 2.5 | >10,000 | >4000 |

| IIIc | C2H5 | H | H | 4.2 | >10,000 | >2381 |

| IIId | n-C3H7 | H | H | 8.9 | >10,000 | >1124 |

| IIIe | H | CH3 | CH3 | 15.2 | >10,000 | >658 |

| IIIf | H | H | CH3 | 6.8 | >10,000 | >1471 |

| IVa | - | - | - | 3.8 | 850 | 224 |

| IVb | - | - | - | 7.5 | 1200 | 160 |

| Va | - | - | - | 22.1 | >10,000 | >452 |

| Vb | - | - | - | 45.3 | >10,000 | >221 |

Data extracted from Walther et al., 1990.[1]

Analysis of SAR:

-

The Unsubstituted Amino Group is Key for High H1 Affinity: Epinastine (IIIa), with its unsubstituted exocyclic amino group (R, R1, R2 = H), exhibits the highest affinity for the H1 receptor (Ki = 1.3 nM).[1]

-

Alkyl Substitution on the Amino Group Reduces Affinity: Mono- and di-alkylation of the exocyclic amino group leads to a decrease in H1 receptor affinity. For instance, the N-methyl derivative (IIIb) has a Ki of 2.5 nM, and the N,N-dimethyl derivative (IIIe) shows a significantly lower affinity with a Ki of 15.2 nM.[1] This suggests that steric hindrance at the amino group is detrimental to binding.

-

Modifications to the Imidazo Ring System Impact Affinity and Selectivity: Alterations in the tetracyclic core, as seen in compounds of series IV and V, generally result in lower H1 receptor affinity and, in some cases, a notable decrease in selectivity over the H2 receptor.[1]

-

High H1/H2 Selectivity: Epinastine and its close analogs (series III) demonstrate exceptional selectivity for the H1 receptor over the H2 receptor, a desirable characteristic for minimizing off-target effects.[1]

Beyond the H1 and H2 receptors, epinastine also displays affinity for α1, α2, and 5-HT2 receptors.[4][5] This broader receptor profile may contribute to its overall pharmacological effects, including its anti-inflammatory properties. The lack of significant penetration across the blood-brain barrier, attributed to its physicochemical properties such as its pKa and partition coefficient, is a key factor in its non-sedating nature.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine hydrochloride) has been reported through various routes. A common method involves the following key steps:

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

Cyanation: 6-chloro-11H-dibenz[b,e]azepine is reacted with sodium cyanide in a suitable solvent to yield the corresponding nitrile intermediate.

-

Reduction: The resulting nitrile is then reduced using a strong reducing agent, such as lithium aluminum hydride, to form the primary amine.

-

Cyclization: The amine intermediate is reacted with cyanogen bromide to facilitate the cyclization and formation of the imidazo ring, yielding the epinastine base.

-

Salt Formation: Finally, the epinastine base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate this compound, which is then isolated and purified.

Histamine H1 Receptor Binding Assay

The affinity of epinastine and its analogs for the histamine H1 receptor is typically determined using a radioligand binding assay.

Caption: Workflow for H1 receptor binding assay.

Detailed Protocol:

-

Membrane Preparation: Cerebral cortex or cerebellum from guinea pigs, which are rich in H1 receptors, are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled H1 antagonist, such as [3H]pyrilamine, in the presence of varying concentrations of the test compound (e.g., an epinastine analog).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Quantification and Analysis: The radioactivity retained on the filters is measured using a liquid scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Guinea Pig Ileum Contraction Assay

This functional assay assesses the H1 antagonist activity of compounds by measuring their ability to inhibit histamine-induced smooth muscle contraction.

Caption: Workflow for guinea pig ileum contraction assay.

Detailed Protocol:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

-

Histamine Response: A cumulative concentration-response curve to histamine is established to determine the maximal contraction.

-

Antagonist Incubation: The tissue is then washed and incubated with a known concentration of the antagonist (e.g., epinastine) for a specific period.

-

Shift in Response Curve: The histamine concentration-response curve is re-determined in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve.

-

Data Analysis: The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is then determined from a Schild plot.

Signaling Pathways

Epinastine exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor, a G protein-coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with an allergic reaction. Epinastine blocks this cascade by stabilizing the inactive conformation of the H1 receptor.

Caption: Simplified H1 receptor signaling pathway.

Conclusion

The structure-activity relationship studies of this compound and its analogs have provided invaluable insights into the molecular requirements for high-affinity and selective histamine H1 receptor antagonism. The integrity of the tetracyclic dibenz[c,f]imidazo[1,5-a]azepine core and the presence of an unsubstituted exocyclic amino group are critical for optimal activity. These findings, coupled with a detailed understanding of the experimental methodologies used for their evaluation and the underlying signaling pathways, offer a robust framework for the continued development of novel antihistaminic agents. For drug development professionals, this comprehensive guide underscores the importance of a multi-faceted approach that integrates medicinal chemistry, pharmacology, and molecular biology to design next-generation therapies for allergic disorders with enhanced efficacy and safety.

References

- 1. New tetracyclic guanidine derivatives with H1-antihistaminic properties. Chemistry of epinastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Epinastine | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]

Epinastine Hydrochloride: A Multifaceted Modulator of Pro-inflammatory Mediators

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Epinastine hydrochloride, a second-generation antihistamine, has demonstrated a broader anti-inflammatory profile beyond its primary H1 receptor antagonism. This technical guide delves into the core mechanisms by which this compound exerts its effects on pro-inflammatory mediators. It provides a comprehensive overview of its impact on cytokines, chemokines, and other key players in the inflammatory cascade, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of signaling pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

This compound's anti-inflammatory effects are multifaceted, primarily revolving around three key actions:

-

Histamine H1 Receptor Antagonism: As a potent H1 receptor antagonist, epinastine blocks the downstream effects of histamine, a primary mediator of allergic inflammation, thereby reducing symptoms like itching and swelling.[1]

-

Mast Cell Stabilization: Epinastine stabilizes mast cells, preventing their degranulation and the subsequent release of a wide array of pre-formed and newly synthesized pro-inflammatory mediators, including histamine, leukotrienes, prostaglandins, and cytokines.[1][2][3][4] This action is crucial in halting the progression of the allergic response.[3]

-

Inhibition of Pro-inflammatory Cytokine and Chemokine Release: Epinastine has been shown to directly inhibit the production and release of several key pro-inflammatory cytokines and chemokines from various immune cells.[1][5]

Quantitative Effects on Pro-inflammatory Mediators

The following tables summarize the quantitative data on the inhibitory effects of this compound on various pro-inflammatory mediators.

Table 1: Effect of this compound on Th2-type Cytokine Production from IL-4 Stimulated CD4+ T Cells

| Mediator | Epinastine Concentration (ng/mL) | Inhibition | Reference |

| IL-5 | ≥ 20.0 | Significant Suppression | [6] |

| IL-6 | ≥ 20.0 | Significant Suppression | [6] |

| IL-13 | ≥ 20.0 | Significant Suppression | [6] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production from Dendritic Cells (DCs)

| Mediator | Epinastine Treatment | Effect | Reference |

| IL-6 | In vitro treatment of Der f-pulsed DCs | Inhibition | [5] |

| TNF-α | In vitro treatment of Der f-pulsed DCs | Inhibition | [5] |

| IL-12 | In vitro treatment of Der f-pulsed DCs | Increased Production | [5] |

Table 3: Effect of this compound on Other Pro-inflammatory Mediators

| Mediator | Cell Type / Model | Epinastine Effect | Reference |

| Histamine | Mast Cells | Inhibition of release | [1][3][7] |

| Leukotrienes | Mast Cells, Basophils | Inhibition of release | [1] |

| Prostaglandins | Mast Cells, Basophils | Inhibition of release | [1] |

| IL-8 | Eosinophils | Inhibition of release | [8][9] |

| Substance P | Dorsal Root Ganglion Neurons | Suppression of capsaicin-induced release | [8] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound.

Inhibition of Cytokine Production from CD4+ T Cells

-

Objective: To determine the effect of this compound on the production of Th2-type cytokines from IL-4 stimulated human CD4+ T cells.[6]

-

Cell Culture: CD4+ T cells were isolated from normal human peripheral blood.[6]

-

Treatment: Cells (1 × 10^6 cells/ml) were pre-incubated with varying concentrations of this compound for 30 minutes.[6]

-

Stimulation: The cells were then stimulated with 10.0 ng/ml of IL-4.[6]

-

Measurement: After 24 hours of incubation, the culture supernatants were collected and the concentrations of IL-5, IL-6, and IL-13 were measured using ELISA.[6]

Modulation of Cytokine Production from Dendritic Cells

-

Objective: To examine the influence of this compound on pro-inflammatory cytokine production from mite allergen-pulsed murine bone marrow-derived dendritic cells (DCs).[5]

-

Cell Culture: Bone marrow-derived DCs were generated from BALB/c mice.[5]

-

Treatment and Stimulation: DCs were stimulated with Dermatophagoides farinae (Der f) in the presence of various concentrations of this compound for 24 hours.[5]

-

Measurement: The levels of IL-6 and TNF-α in the culture supernatants were measured by ELISA.[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Epinastine's mast cell stabilization mechanism.

Caption: Epinastine's modulation of IL-4 signaling.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Influence of this compound, an H1-Receptor Antagonist, on the Function of Mite Allergen-Pulsed Murine Bone Marrow-Derived Dendritic Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. selleckchem.com [selleckchem.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

Epinastine Hydrochloride: A Receptor Selectivity Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the receptor selectivity profile of Epinastine hydrochloride, a second-generation antihistamine. Epinastine is recognized for its potent histamine H1 receptor antagonism and its role as a mast cell stabilizer.[1][2][3] Its therapeutic efficacy in treating allergic conjunctivitis is rooted in a multi-faceted mechanism of action that includes high affinity for its primary target and interactions with other receptors.[2][4] This guide details its binding affinities, the experimental methodologies used to determine them, and the relevant cellular signaling pathways.

Quantitative Receptor Binding and Functional Activity Profile

This compound is a highly selective histamine H1 receptor antagonist.[2] However, it also exhibits affinity for several other receptor types, which contributes to its overall pharmacological profile. The following table summarizes the quantitative data on its binding affinities (Ki) and functional inhibitory concentrations (IC50) across various receptors.

| Receptor Target | Test System | Parameter | Value (nM) | Reference |

| Histamine H1 Receptor | Guinea Pig Ileum (Binding) | IC50 | 9.8 | [5] |

| CHO-K1 Cells (hH1R, Ca2+ Mobilization) | IC50 | 38 | ||

| Histamine H2 Receptor | Functional Assay (Guinea Pig Atrium) | Activity | >10,000 | |

| CHO-K1 Cells (hH2R, cAMP Assay) | IC50 | 78,000 | [6] | |

| Histamine H4 Receptor | CHO-K1 Cells (hH4R, Ca2+ Mobilization) | IC50 | 0.9 | [6] |

| α1-Adrenergic Receptor | Not Specified | Affinity | Marked Affinity | [5] |

| α2-Adrenergic Receptor | Not Specified | Affinity | Marked Affinity | [5] |

| Serotonin 5-HT2 Receptor | Not Specified | Affinity | Marked Affinity | [2][5] |

| Muscarinic Receptors | Not Specified | Affinity | Low/Poor | [5][7][8] |

| Dopaminergic Receptors | Not Specified | Affinity | Low | [5] |

| β-Adrenergic Receptors | Not Specified | Affinity | Low | [5] |

| Insect Octopamine Receptor | Honey Bee Neuronal Tissue | Ki | 1.1 | [1][9] |

| Locust Neuronal Tissue | Ki | 2.0 | [9] |

Note: "Marked Affinity" indicates that the source noted significant binding but did not provide a quantitative value. The affinity for H2 receptors is approximately 400 times lower than for H1 receptors.[5]

Experimental Protocols

The characterization of Epinastine's receptor selectivity relies on standardized in-vitro assays. The two primary methodologies are radioligand binding assays and functional cellular assays.

This assay quantifies the ability of an unlabeled compound (Epinastine) to compete with a radiolabeled ligand for binding to a specific receptor. It is the gold standard for determining binding affinity (Ki).[10]

A. Objective: To determine the equilibrium dissociation constant (Ki) of Epinastine for a target receptor.

B. Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest (e.g., from guinea pig ileum or recombinant cell lines).[1][11]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-mepyramine for H1 receptors).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Physiologically buffered solution (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[11]

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.[11]

-

Scintillation Counter: To measure radioactivity.

C. Protocol:

-

Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended in a buffer (often with a cryoprotectant like sucrose), and stored at -80°C until use. Protein concentration is determined via an assay like the BCA assay.[11]

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order: assay buffer, receptor membrane preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled test compound (Epinastine).[10][11]

-

Incubation: The plate is incubated, usually for 60 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[11]

-

Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioactivity.[11]

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of Epinastine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound Ophthalmic Solution (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. This compound for atopic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qdcxjkg.com [qdcxjkg.com]

- 9. Epinastine, a highly specific antagonist of insect neuronal octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Chemical Synthesis of Epinastine Hydrochloride Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the starting materials of Epinastine hydrochloride, an antihistamine and mast cell stabilizer. The information is compiled from various patented industrial synthesis methods, offering insights into the chemical transformations and reaction conditions employed in the production of this active pharmaceutical ingredient.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly revolves around the construction of the core tricyclic dibenzo[b,e]azepine ring system, followed by the formation of the fused imidazole ring. Several key starting materials and intermediates have been identified in the literature, leading to various synthetic approaches. The most common starting points include 2-aminobenzophenone, 6-chloromethyl-6,11-dihydro-dibenzo[b,e]azepine, and 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine.

This guide will detail the synthetic pathways originating from these precursors, providing experimental protocols for key transformations and summarizing quantitative data to facilitate comparison and process evaluation.

Synthetic Pathway 1: From 2-Aminobenzophenone

One of the fundamental approaches begins with the readily available 2-aminobenzophenone. This pathway involves the initial reduction of the ketone, followed by a series of transformations to build the dibenzo[b,e]azepine core and subsequently introduce the necessary functionalities for the final cyclization to Epinastine.

Logical Relationship of Synthetic Steps from 2-Aminobenzophenone

Caption: Synthesis of Epinastine HCl from 2-Aminobenzophenone.

Experimental Protocols for Key Steps (Pathway 1)

Step 1: Synthesis of 2-Benzylaniline from 2-Aminobenzophenone [1]

-

Materials: 2-aminobenzophenone, trifluoroacetic acid, triethylsilane.

-

Procedure: 2-Aminobenzophenone (6.0g, 30.45mmol) is dissolved in trifluoroacetic acid (55mL). The solution is cooled to 0°C, and triethylsilane (10.5g, 90.5mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 8 hours.

Step 2: Synthesis of N-(2-Benzylphenyl)-2-chloroacetamide [1]

-

Materials: 2-Benzylaniline, toluene, dimethylformamide, 2-chloroacetyl chloride.

-

Procedure: The crude 2-benzylaniline is dissolved in toluene (30mL). Dimethylformamide (4.78g, 65.4mmol) is added, and the mixture is cooled to 0°C. 2-Chloroacetyl chloride (5.51g, 49.2mmol) is added dropwise. The reaction is stirred at 0°C for 30 minutes and then at room temperature for 2 hours.

Step 3 & 4: Synthesis of 6-(Azidomethyl)-11H-dibenzo[b,e]azepine via 6-(Chloromethyl)-11H-dibenzo[b,e]azepine [2]

-

Procedure: The intermediate N-(2-benzylphenyl)-2-chloroacetamide undergoes cyclization in the presence of a dehydrating agent to yield 6-(chloromethyl)-11H-dibenzo[b,e]azepine. This intermediate is then subjected to an azidation reaction to produce 6-(azidomethyl)-11H-dibenzo[b,e]azepine.

Step 5 & 6: Synthesis of Epinastine from 6-(Aminomethyl)-6,11-dihydro-1H-dibenzo[b,e]azepine [2]

-

Procedure: 6-(Azidomethyl)-11H-dibenzo[b,e]azepine is reduced to 6-(aminomethyl)-6,11-dihydro-1H-dibenzo[b,e]azepine. This amine is then cyclized using cyanogen bromide to form Epinastine.

Quantitative Data for Pathway 1

| Step | Starting Material | Product | Reagents | Yield |

| Reduction | 2-Aminobenzophenone | 2-Benzylaniline | Trifluoroacetic acid, Triethylsilane | High |

| Acylation | 2-Benzylaniline | N-(2-Benzylphenyl)-2-chloroacetamide | Toluene, DMF, 2-Chloroacetyl chloride | High |

| Cyclization, Azidation, Reduction & Final Cyclization | Intermediate Amide | Epinastine | Dehydrating agent, Azide source, Reducing agent, Cyanogen bromide | - |

Synthetic Pathway 2: From 6-Chloromethyl-6,11-dihydro-dibenzo[b,e]azepine

This synthetic route utilizes a pre-formed dibenzo[b,e]azepine core, focusing on the elaboration of the aminomethyl side chain and subsequent cyclization.

Experimental Workflow for Pathway 2

Caption: Synthesis of Epinastine HCl from the Chloro-intermediate.

Experimental Protocols for Key Steps (Pathway 2)

Step 1: Synthesis of 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine [3]

-

Materials: 6-Chloromethyl-11-dihydro-dibenzo[b,e]azepine, methanol, strong ammonia water.

-

Procedure: In a 500mL reactor, 30 grams of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine is dissolved in 400 milliliters of methanol. 20mL of strong ammonia water is added, and the reaction is carried out at 40°C for 10 hours. After completion, water is added, and the product is extracted with methylene chloride. The solvent is recovered to yield 26 grams of 6-aminomethyl-11-dihydro-dibenzo[b,e]azepine.

Step 2: Synthesis of Epinastine

-

Materials: 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine, methylene chloride, cyanogen bromide.

-

Procedure: 20 grams of 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine is dissolved in 200 milliliters of methylene chloride. 10 grams of cyanogen bromide is added, and the reaction proceeds for 20 hours at 30°C. The resulting solid is filtered and treated with an alkaline solution to yield 18 grams of Epinastine.

Quantitative Data for Pathway 2

| Step | Starting Material | Product | Reagents | Yield | Purity |

| Amination | 6-Chloromethyl-11-dihydro-dibenzo[b,e]azepine | 6-Aminomethyl-11-dihydro-dibenzo[b,e]azepine | Methanol, Strong ammonia water | 94.5% | >99% |

| Cyclization | 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine | Epinastine | Methylene chloride, Cyanogen bromide | 81% | >99% |

Synthetic Pathway 3: Alternative Cyclization from 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine Maleate

This pathway presents an alternative method for the final cyclization and salt formation, starting from the maleate salt of the key amine intermediate.

Logical Relationship of Synthetic Steps for Pathway 3

Caption: Alternative synthesis of Epinastine HCl from the maleate salt.

Experimental Protocols for Key Steps (Pathway 3)[2]

Step 1: Decarboxylation

-

Procedure: 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine maleate (1Kg) is reacted with 30% aqueous sodium hydroxide solution (8L) in tert-butyl methyl ether (6L) at room temperature for 2 hours to yield the free base (650g).

Step 2-4: Substitution, Ring-Closure, and Hydrolysis

-

Procedure: The free amine undergoes a substitution reaction, followed by a ring-closure reaction with a condensing agent and an acid binding agent at 10-40°C. The final step is a hydrolysis reaction at 40-100°C to yield this compound.

Quantitative Data for Pathway 3

| Step | Starting Material | Product | Yield |

| Decarboxylation | 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine Maleate | 6-Aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine (Free Base) | 65% |

Conclusion

The synthesis of the starting materials for this compound can be achieved through several viable pathways. The choice of a particular route in an industrial setting would likely depend on factors such as the cost and availability of starting materials, the safety of the reagents and intermediates (for example, avoiding highly toxic cyanogen bromide), reaction efficiency, and the ease of purification. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals involved in the development and optimization of this compound synthesis.

References

Methodological & Application

Application Notes and Protocols: A Validated Stability-Indicating HPLC Method for the Determination of Epinastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinastine hydrochloride is an antihistamine and a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1][2] Ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound necessitates the use of reliable analytical methods for its quantification and stability assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for this purpose.

This document provides a comprehensive overview and detailed protocols for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The presented method is designed to separate this compound from its potential degradation products, ensuring the method's specificity and stability-indicating nature.

Chromatographic Conditions

A simple, specific, and accurate stability-indicating HPLC method has been developed for the determination of this compound. The optimal chromatographic conditions are summarized in the table below.

| Parameter | Recommended Conditions |

| Stationary Phase (Column) | C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm or 150 x 4.6 mm, 5µm) |

| Mobile Phase | A mixture of a buffer and an organic solvent. Examples include: - 0.01 M KH2PO4 buffer (pH 5.2 with phosphoric acid) and acetonitrile.[1] - Aqueous phase (3.8g sodium pentanesulfonate monohydrate and 4.0g potassium dihydrogen orthophosphate in 1L water, pH 4.5 with o-phosphoric acid) and an organic phase (acetonitrile and methanol in a 4:1 v/v ratio) in a 60:40 v/v ratio. - Acetonitrile and 0.1 M ammonium acetate buffer (40:60 v/v).[3] - Buffer (pH 4.22) and acetonitrile (73:27 v/v).[4] |

| Flow Rate | 1.0 mL/min[3][5] |

| Injection Volume | 10 µL or 20 µL |

| Detection Wavelength | 220 nm[5], 254 nm[1][6], or 262 nm[3] |

| Column Temperature | Ambient |

| Retention Time | Approximately 3.5 min[5] to 4.1 min[4] |

Experimental Protocols

Materials and Reagents

-

This compound working standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen orthophosphate (AR grade)

-

Sodium pentanesulfonate monohydrate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%)

-

High-purity water (Milli-Q or equivalent)

Preparation of Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound working standard in the mobile phase to obtain a concentration of 100 µg/mL.

Sample Solution (from Ophthalmic Solution): Transfer a volume of the ophthalmic solution equivalent to a known amount of this compound into a volumetric flask. Dilute with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 25 µg/mL).

Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

-

System Suitability: To ensure the chromatographic system is adequate for the analysis.

-

Specificity and Stability-Indicating Capability: The ability of the method to unequivocally assess the analyte in the presence of potential interferents and degradation products.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.

-

Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

Forced Degradation Studies Protocol

To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound drug substance. The drug is subjected to various stress conditions to induce degradation.

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a specified period.

-

Base Hydrolysis: Treat the drug solution with 0.02 N NaOH at 60°C for a specified period.[1]

-

Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature.[1]

-

Thermal Degradation: Expose the solid drug to dry heat at 60°C.[1]

-

Photolytic Degradation: Expose the drug solution to UV radiation.

After exposure, the stressed samples are diluted with the mobile phase and injected into the HPLC system to assess the separation of the main peak from any degradation products.

Data Presentation

System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 2 - 200 µg/mL[5] |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.05% - 101.17%[1] |

| Precision (% RSD) | < 2.0% |

| LOD | Typically in the ng/mL to low µg/mL range |

| LOQ | Typically in the ng/mL to low µg/mL range |

Summary of Forced Degradation Studies

| Stress Condition | Observation |

| Acid Hydrolysis (0.1 N HCl) | Significant degradation observed.[1] |

| Base Hydrolysis (0.02 N NaOH) | Significant degradation observed.[1] |

| Oxidation (30% H₂O₂) | Significant degradation observed.[1] |

| Thermal Degradation (60°C) | Negligible degradation observed.[1] |

| Photolytic Degradation | Degradation observed with the formation of additional peaks.[7] |

Visualizations

Caption: Workflow for HPLC Analytical Method Development and Validation.

Caption: Logical Relationship of Stability-Indicating Method Validation.

References

- 1. hakon-art.com [hakon-art.com]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Reverse Phase High Performance Liquid Chromatography for Validation of this compound in Bulk and Pharmaceutical Dosage Form - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Mast Cell Degranulation Assay Using Epinastine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are crucial effector cells in allergic and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, proteases, cytokines, and chemokines, through a process known as degranulation. The release of these mediators is a key event in the pathophysiology of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Therefore, the inhibition of mast cell degranulation is a primary target for the development of anti-allergic drugs.

Epinastine hydrochloride is a second-generation antihistamine that also functions as a potent mast cell stabilizer.[1][2] It exerts its therapeutic effects through multiple mechanisms, including antagonism of the histamine H1 receptor and inhibition of the release of inflammatory mediators from mast cells.[1][3] Epinastine has been shown to inhibit calcium ion (Ca2+) uptake and its release from intracellular stores, a critical step in the degranulation cascade.[4] This application note provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the inhibitory activity of this compound.

Principle of the Assay

The most common method to quantify mast cell degranulation in vitro is the β-hexosaminidase release assay. β-hexosaminidase is an enzyme stored in mast cell granules and is released into the extracellular environment along with histamine and other mediators upon degranulation. The amount of β-hexosaminidase released into the supernatant is proportional to the degree of mast cell degranulation. The enzymatic activity of β-hexosaminidase can be measured using a colorimetric or fluorometric substrate, providing a reliable and quantifiable readout of degranulation.

Data Presentation

The inhibitory effect of this compound on mast cell degranulation is dose-dependent. While a specific IC50 value for β-hexosaminidase release is not consistently reported in the literature and should be determined empirically in your specific experimental setup, published data on the inhibition of other mast cell mediators provide a useful reference range.

| Compound | Cell Type | Stimulus | Mediator Measured | Effective Concentration | Reference |

| Epinastine HCl | Human skin mast cells | anti-IgE | Histamine | Dose-dependent inhibition observed | [5] |

| Epinastine HCl | Murine peritoneal mast cells | Antigen | KC, TNF, VEGF | Significant inhibition at ≥ 25 ng/mL | |

| Epinastine HCl | Recombinant CHO-K1 cells | Histamine | Intracellular Calcium (H4 Receptor) | IC50 = 0.9 nM | [6] |

| Epinastine HCl | Recombinant CHO-K1 cells | Histamine | Intracellular cAMP (H2 Receptor) | IC50 = 78 µM | [6] |

Experimental Protocols

This protocol is optimized for the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely used model for studying mast cell degranulation. The protocol can be adapted for other mast cell types, such as primary human mast cells (HuMCs) or bone marrow-derived mast cells (BMMCs).

Materials and Reagents

-

RBL-2H3 cells

-

Complete cell culture medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Anti-Dinitrophenyl (DNP)-IgE

-

Dinitrophenyl-Human Serum Albumin (DNP-HSA)

-

This compound

-

Tyrode's Buffer (or HEPES buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Citrate buffer (pH 4.5)

-

Stop solution (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.5)

-

Triton X-100

-

96-well flat-bottom plates

-

Microplate reader

Experimental Workflow

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

Application Note: High-Throughput Quantification of Epinastine Hydrochloride in Human Plasma by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, specific, and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of epinastine hydrochloride in human plasma. The described protocol is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The method utilizes a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay has been validated according to international guidelines and demonstrates excellent linearity, accuracy, precision, and stability.

Introduction

Epinastine is a second-generation antihistamine and a selective H1 receptor antagonist used in the treatment of various allergic conditions.[1] Accurate and reliable quantification of epinastine in biological matrices is crucial for pharmacokinetic and bioequivalence studies to ensure optimal dosing and therapeutic efficacy. This application note presents a detailed protocol for the determination of epinastine in human plasma using UPLC-MS/MS, a technique renowned for its high sensitivity and specificity. The method described herein offers a significant improvement in sensitivity compared to previously reported methods, with a lower limit of quantitation (LLOQ) of 0.02 ng/mL.[1]

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

Bambuterol hydrochloride (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant)

Equipment

-

UPLC System (e.g., Shimadzu Nexera X2 Series)[1]

-

Triple Quadrupole Mass Spectrometer (e.g., Shimadzu-8040)[1]

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and bambuterol hydrochloride (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the epinastine stock solution with methanol:water (1:1, v/v) to create working standard solutions at various concentrations.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations ranging from 0.02 to 100 ng/mL and QC samples at low, medium, and high concentrations.[1]

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of epinastine and the internal standard from plasma samples.

-

To 100 µL of plasma sample (CC, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL bambuterol in methanol).

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.[1]

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

Caption: Plasma sample preparation workflow using protein precipitation.

UPLC-MS/MS Analysis Protocol

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Caption: Schematic of the UPLC-MS/MS system for epinastine analysis.

Results and Discussion

Method Validation

The developed UPLC-MS/MS method was validated in accordance with the FDA guidelines for bioanalytical method validation.

The calibration curve for epinastine in human plasma was linear over the concentration range of 0.02 ng/mL to 100 ng/mL.[1] The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantitation (LLOQ) was established at 0.02 ng/mL, demonstrating the high sensitivity of the method.[1]

| Parameter | Value |

| Linearity Range | 0.02 - 100 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1][2][3] |

| Lower Limit of Quantitation (LLOQ) | 0.02 ng/mL[1] |

| Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method for Epinastine. |

The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three different concentration levels. The precision (relative standard deviation, RSD) was within ±15%, and the accuracy (relative error, RE) was within ±15% for all QC levels, which is within the acceptable limits of international guidelines.[1]

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| Low QC | < 15% | < 15% | ± 15% | ± 15% |

| Medium QC | < 15% | < 15% | ± 15% | ± 15% |

| High QC | < 15% | < 15% | ± 15% | ± 15% |

| Table 2: Summary of Accuracy and Precision Data for Epinastine Quantification. |

Epinastine was found to be stable in human plasma under various storage and handling conditions. The stability was assessed through freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C. The results indicated that epinastine is stable for at least 24 hours at 15°C post-preparation and for at least 4 weeks in stock solution at -20°C.[1]

| Stability Test | Condition | Stability (% of Nominal) |

| Post-preparative | 24 h at 15°C | 99.33 - 102.09%[1] |

| Stock Solution | 4 weeks at -20°C | 100.14 ± 2.06%[1] |

| Table 3: Stability of Epinastine in Plasma and Stock Solution. |

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it an ideal tool for pharmacokinetic and clinical studies. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays.

References

- 1. Pharmacokinetic Comparison of Epinastine Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma by a newly developed ultra-performance liquid chromatography-tandem mass spectrometry and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Epinastine Hydrochloride Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Epinastine hydrochloride in murine models of allergic inflammation, particularly allergic conjunctivitis. Detailed protocols for administration and relevant quantitative data are presented to facilitate experimental design and execution.

Mechanism of Action

This compound is a second-generation antihistamine with a dual mechanism of action, making it a potent agent for the management of allergic conditions.[1][2] It functions as both a histamine H1 receptor antagonist and a mast cell stabilizer.[1][2] By competitively inhibiting the binding of histamine to H1 receptors, it prevents the downstream signaling cascade that leads to the classic symptoms of allergy, such as itching and vasodilation.[3] Additionally, Epinastine stabilizes mast cells, preventing their degranulation and the release of histamine and other pro-inflammatory mediators.[1][2] This mast cell stabilization is thought to occur through the modulation of delayed chloride channels in the cell membrane.[1] Epinastine does not readily cross the blood-brain barrier, thus minimizing sedative effects.[2]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in murine models. Note: Comprehensive pharmacokinetic data for Epinastine in mice is limited in publicly available literature; the data presented is compiled from various studies and may not represent a complete pharmacokinetic profile.

| Parameter | Mouse Strain | Dosage | Administration Route | Value | Source |

| Topical Dose | C57BL6 | 0.05% solution | Ocular | Twice daily application | [2] |

| Oral Dose | BALB/c | 0.3 mg/kg | Oral | Daily for 21 days | [4] |

| Dietary Dose | N/A | Up to 40 mg/kg | Oral (dietary) | 18-month study | |

| In vitro effective concentration | BALB/c (dendritic cells) | 25 ng/mL | In vitro | Inhibition of cytokine production |

Experimental Protocols

Induction of Allergic Conjunctivitis in Mice

This protocol describes a common method for inducing an allergic conjunctivitis model in mice, which can then be used to evaluate the efficacy of this compound.

Materials:

-

Allergen (e.g., Ovalbumin (OVA), Ragweed pollen)

-

Aluminum hydroxide (Alum) as an adjuvant

-

Phosphate-buffered saline (PBS)

-

This compound solution

-

Control vehicle (e.g., sterile saline)

-

Micropipettes

-

Animal restraining device

Procedure:

-

Sensitization:

-

Prepare a solution of the chosen allergen (e.g., 10 µg OVA) and Alum (e.g., 1 mg) in sterile PBS.

-

Administer an intraperitoneal (IP) injection of the allergen-adjuvant mixture to each mouse.

-

Repeat the sensitization protocol after a specific interval, for example, on day 14.

-

-

Allergen Challenge:

-

After the sensitization period (e.g., on day 21), challenge the mice by topically administering a solution of the allergen in PBS (e.g., 1 mg/mL OVA) to the ocular surface of one or both eyes.

-

-

Treatment Administration:

-

Administer this compound or the vehicle control at a predetermined time before or after the allergen challenge, depending on the study design (prophylactic or therapeutic). Administration can be topical (ocular), oral (gavage), or intraperitoneal.

-

-

Evaluation of Allergic Response:

-

At various time points after the challenge, evaluate the clinical signs of allergic conjunctivitis. This can include scoring for eyelid edema, conjunctival redness (hyperemia), and discharge.

-

Further analysis can include the collection of tears for histamine or cytokine analysis, and histological examination of the conjunctiva for inflammatory cell infiltration (e.g., eosinophils).

-

Administration Routes for this compound in Mice

a) Topical Ocular Administration

Materials:

-

This compound ophthalmic solution (e.g., 0.05%)

-

Micropipette with sterile tips

-

Animal restraining device

Procedure:

-

Gently restrain the mouse to immobilize its head.

-

Using a micropipette, carefully instill a small volume (e.g., 5 µL) of the this compound solution onto the conjunctival sac of the eye.

-

Ensure the solution is properly delivered to the eye and not immediately blinked out.

-

Administer the solution to the contralateral eye if required by the experimental design.

-

Return the animal to its cage and monitor for any immediate adverse reactions.

b) Oral Administration (Gavage)

Materials:

-